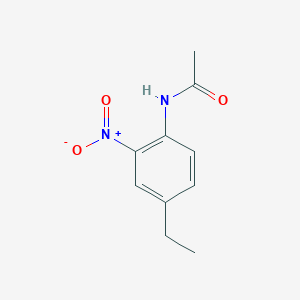![molecular formula C23H26ClNO3 B8501269 tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B8501269.png)
tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate is an organic compound with a complex structure that includes a tert-butyl ester, a chloro-substituted phenoxy group, and an ethynyl-linked pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl{4-chloro-2-[(4-isobutylpyridin-3-yl)ethynyl]phenoxy}acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethynyl-Pyridine Intermediate: This step involves the coupling of 4-isobutylpyridine with an ethynyl group using a palladium-catalyzed Sonogashira coupling reaction.
Chlorination of Phenol: The phenol group is chlorinated to introduce the chloro substituent.
Esterification: The final step involves the esterification of the chlorinated phenol with tert-butyl acetate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of tert-butyl{4-chloro-2-[(4-isobutylpyridin-3-yl)ethynyl]phenoxy}acetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of phenoxy oxides.
Reduction: Formation of reduced phenoxy derivatives.
Substitution: Formation of methoxy-substituted phenoxy derivatives.
Scientific Research Applications
tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl{4-chloro-2-[(4-isobutylpyridin-3-yl)ethynyl]phenoxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The ethynyl-pyridine moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-chlorophenoxyacetate: Similar structure but lacks the ethynyl-pyridine moiety.
4-Isobutylpyridine: Contains the pyridine ring but lacks the phenoxy and ester groups.
Phenoxyacetic acid derivatives: Similar phenoxy group but different ester and substituent groups.
Uniqueness
tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C23H26ClNO3 |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C23H26ClNO3/c1-16(2)12-17-10-11-25-14-19(17)7-6-18-13-20(24)8-9-21(18)27-15-22(26)28-23(3,4)5/h8-11,13-14,16H,12,15H2,1-5H3 |
InChI Key |
OLCIRODWJMHAHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=NC=C1)C#CC2=C(C=CC(=C2)Cl)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
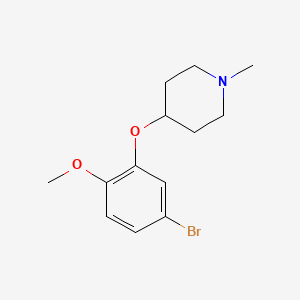
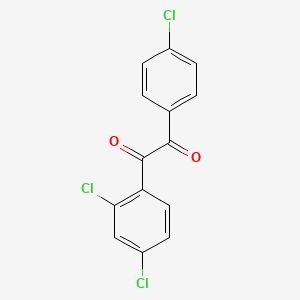
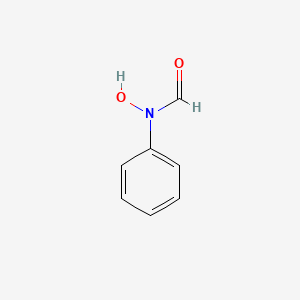
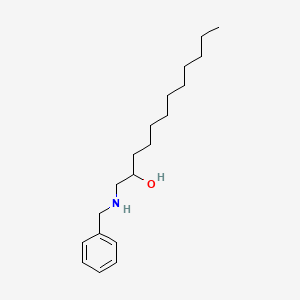
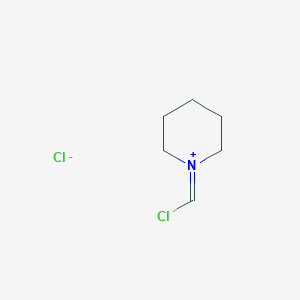
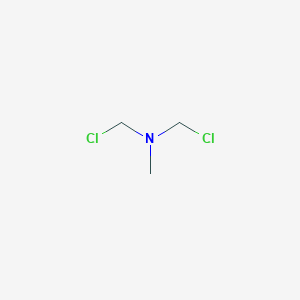
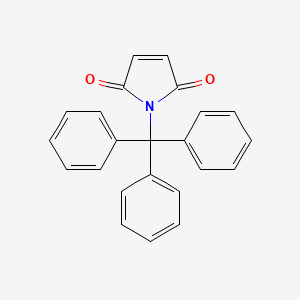
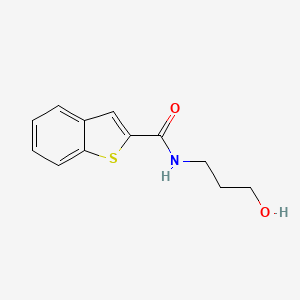
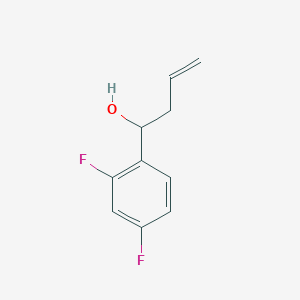
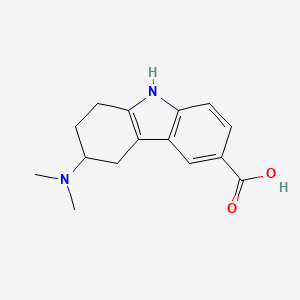
![3-(3-Methoxy-4-nitrophenyl)-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B8501268.png)
![3-Bromo-5-methoxythieno[2,3-c]pyridine](/img/structure/B8501271.png)
